molecular formula C24H21N3O3S B3209114 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide CAS No. 1058204-33-3

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide

Cat. No. B3209114
CAS RN: 1058204-33-3
M. Wt: 431.5 g/mol
InChI Key: URNJHKMLSFXFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a member of the pyridazinone family and is known to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide is not fully understood. However, it has been reported to act as a potent inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, the compound is able to reduce inflammation and potentially prevent the development of certain types of cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been reported to exhibit anti-oxidant properties, which may help to prevent oxidative damage to cells and tissues. Additionally, the compound has been shown to have anti-cancer properties, potentially through its ability to inhibit COX-2 and LOX enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide in lab experiments is its potential to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, the compound has been reported to exhibit low toxicity in animal studies. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a treatment for cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential as a treatment for other diseases and conditions.

Scientific Research Applications

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide has been found to exhibit a range of potential applications in medicine. It has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has also been investigated for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has been studied for its potential as a therapeutic agent for cardiovascular diseases.

properties

IUPAC Name

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c28-23(25-18-10-12-20(13-11-18)30-19-6-2-1-3-7-19)9-4-16-27-24(29)15-14-21(26-27)22-8-5-17-31-22/h1-3,5-8,10-15,17H,4,9,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNJHKMLSFXFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)butanamide
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